tert-butyl 5-hydroxyazocane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-hydroxyazocane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(14)7-5-9-13/h10,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXARRJWZRQZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CCC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Tert Butyl 5 Hydroxyazocane 1 Carboxylate
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of tert-butyl 5-hydroxyazocane-1-carboxylate identifies several plausible disconnections for its synthesis. The most common strategies hinge on either forming the eight-membered ring through cyclization of a linear precursor or expanding a smaller, more readily available ring system.
Key disconnections include:
C-N Bond Formation: Breaking one of the carbon-nitrogen bonds in the azocane (B75157) ring leads to a linear amino alcohol derivative. This precursor, typically containing a terminal leaving group and a protected amine, can undergo intramolecular cyclization.
Ring-Closing Metathesis (RCM) Disconnection: Disconnecting the carbon-carbon double bond that would be formed in an RCM approach reveals a linear precursor containing two terminal alkenes. This is a powerful strategy for forming medium-sized rings.
Ring Expansion Disconnection: A disconnection adjacent to the nitrogen atom can lead back to a smaller heterocyclic precursor, such as a substituted piperidine (B6355638) or pyrrolidine. This smaller ring can then be subjected to a ring expansion protocol to furnish the desired azocane skeleton.
Photocycloaddition-Ring-Opening Disconnection: This approach involves a disconnection that simplifies the azocane to a precursor suitable for a photochemical cascade reaction, often starting from a quinolone or coumarin (B35378) derivative. thieme-connect.com
These strategic disconnections form the basis for the de novo synthesis and ring expansion methodologies discussed in the following sections.
De Novo Synthesis Approaches to the Azocane Core
De novo synthesis involves constructing the azocane ring from acyclic precursors. These methods are highly versatile, allowing for the introduction of various substituents onto the azocane framework.
Ring-closing strategies are paramount in the synthesis of medium-sized heterocycles like azocanes. These methods involve the intramolecular reaction of a linear precursor to form the cyclic structure.
Ring-closing metathesis (RCM) has become a cornerstone for the synthesis of unsaturated rings, including azocanes. wikipedia.org This reaction utilizes metal-alkylidene catalysts, such as those developed by Grubbs and Schrock, to cyclize a diene-containing precursor, releasing ethylene (B1197577) as a volatile byproduct. wikipedia.orgnih.gov The functional group tolerance of modern ruthenium-based catalysts makes RCM particularly suitable for complex molecules. organic-chemistry.org For the synthesis of an azocane, a linear amine precursor bearing two terminal alkene chains is required. The subsequent reduction of the resulting double bond would yield the saturated azocane ring. The efficiency of RCM has been demonstrated in the synthesis of various nitrogen heterocycles, including those with 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org
Table 1: Catalysts Used in Ring-Closing Metathesis for N-Heterocycle Synthesis
| Catalyst Generation | Common Name | Key Features | Reference |
| First Generation | Grubbs' Catalyst G-I | Ruthenium-based, good performance for many applications. | nih.gov |
| Second Generation | Grubbs' Catalyst G-II | Features an N-heterocyclic carbene (NHC) ligand, higher activity and broader substrate scope. | nih.govorganic-chemistry.org |
| --- | Hoveyda-Grubbs Catalysts | Modified for increased stability and recovery. | nih.gov |
| --- | Schrock's Catalyst | Molybdenum-based, highly active, particularly for sterically hindered substrates. | nih.gov |
A novel and efficient route to azocane-annulated systems involves a cascade reaction initiated by a [2+2] photocycloaddition. thieme-connect.com In this methodology, a precursor such as an allene-tethered quinolone undergoes sensitized irradiation, leading to an intramolecular [2+2] cycloaddition. thieme-connect.comresearchgate.net This forms a strained cyclobutane-containing intermediate. Subsequent acid-catalyzed ring-opening of this intermediate leads to the formation of the eight-membered azocane ring fused to a furan. thieme-connect.com This strategy is notable for its high yields and compatibility with various substituents. thieme-connect.comresearchgate.net The key to the successful ring-opening is the formation of a strained bridgehead double bond in the intermediate. thieme-connect.com
Table 2: Conditions for Photocycloaddition-Ring-Opening Cascade
| Step | Conditions | Purpose | Reference |
| [2+2] Photocycloaddition | Irradiation at λ = 420 nm or 366 nm, photosensitizer (e.g., thioxanthone). | Formation of the cyclobutane (B1203170) intermediate. | thieme-connect.com |
| Ring-Opening | Acid catalysis (e.g., p-toluenesulfonic acid). | Fragmentation of the strained intermediate to form the azocane ring. | thieme-connect.comnih.gov |
Various other intramolecular cyclization reactions provide access to the azocane core. Metal-catalyzed cyclizations, such as those using copper(I), can facilitate the tandem amination/cyclization of functionalized allenynes with amines to produce azepine derivatives, a strategy that can be adapted for azocanes. nih.gov Rhodium-catalyzed cycloaddition-fragmentation processes have also been developed, where N-cyclopropylacrylamides react under a carbon monoxide atmosphere to generate rhodacyclopentanone intermediates that fragment to yield azocanes. acs.org
Radical cyclizations offer another pathway. For instance, acyl radicals generated from thiolesters can cyclize onto an azido (B1232118) group to form lactams, which are precursors to cyclic amines. nih.gov These diverse methods highlight the breadth of chemical reactions that can be harnessed to construct the challenging eight-membered ring system.
Ring expansion reactions provide an alternative and powerful approach to azocanes, starting from smaller, more easily synthesized rings like piperidines (6-membered) or pyrrolidines (5-membered). nih.govnih.gov These methods are often highly regioselective and stereoselective.
A notable example is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.org This process involves an allylic amine rearrangement that efficiently converts the six-membered ring into an eight-membered azocane. rsc.org The reaction conditions are generally mild and tolerate a range of functional groups. rsc.org Other ring expansion strategies include the reaction of cyclic ketones with dibromocarbene to form an adduct that subsequently expands, or the use of α-diazocarbonyl reagents to achieve a one-carbon insertion. nih.govrsc.org These methodologies leverage the strain of the starting ring or the reactivity of specific reagents to drive the formation of the larger, more complex azocane structure. nih.gov
Table 3: Selected Ring Expansion Strategies for Azocane Synthesis
| Starting Ring | Reagents/Catalyst | Type of Expansion | Reference |
| Piperidine | Palladium catalyst | Two-carbon expansion of 2-alkenyl piperidines. | rsc.org |
| Benzazepine | Dibromocarbene, then thermal or chemical rearrangement. | One-carbon expansion. | rsc.org |
| Piperidine | Methyl propynoate | Expansion via Michael addition and nucleophilic substitution. | nih.gov |
| Binaphthyl-azepine | α-diazocarbonyl reagents, copper catalyst. | One-carbon expansion via thieme-connect.comnih.gov-Stevens rearrangement. | nih.gov |
Compound Names
Ring Expansion Methodologies
Introduction and Functionalization of the Hydroxyl Moiety
The presence of a hydroxyl group at the C5 position is a key feature of this compound. The introduction of this functionality can be achieved either during the ring construction or by functionalization of a pre-formed azocane ring.
The stereoselective introduction of a hydroxyl group is a crucial aspect of many organic syntheses. In the context of the azocane ring, achieving stereocontrol at the C5 position is essential for accessing specific isomers of the target molecule.
One powerful method for the direct hydroxylation of C(sp3)-H bonds is through the use of organocatalysts. For example, amine organocatalysis has been shown to effect remote, chemoselective C(sp3)-H hydroxylation. nih.gov An azocane-derived catalyst has been successfully employed for the hydroxylation of unactivated C-H bonds, demonstrating the potential for direct functionalization of the azocane ring itself. nih.gov The selectivity of these reactions can be influenced by the catalyst and the substrate's electronic and steric properties. nih.gov
Alternatively, stereoselective hydroxylation can be achieved by starting with a precursor that already contains a chiral center, which can direct the introduction of the hydroxyl group. For instance, the Sharpless asymmetric epoxidation of allylic alcohols is a well-established method for creating stereodefined epoxides, which can then be opened to form diols with high stereoselectivity. imperial.ac.uk A similar strategy could be envisioned where a precursor to the azocane ring contains an allylic alcohol moiety.
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.eduimperial.ac.ukvanderbilt.edufiveable.me This approach is particularly useful for introducing a hydroxyl group when direct hydroxylation is not feasible or lacks the desired selectivity.
A common strategy involves the reduction of a ketone at the C5 position of the azocane ring. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for this transformation. fiveable.me The stereochemical outcome of the reduction can often be controlled by the choice of reagent and the steric environment around the carbonyl group.
Another approach is the nucleophilic substitution of a suitable leaving group at the C5 position with a hydroxide (B78521) source. For example, an alkyl halide or a sulfonate ester at C5 could be displaced by a hydroxide ion. vanderbilt.edu The conversion of an alcohol to a good leaving group, such as a tosylate or mesylate, is a standard procedure in organic synthesis. ub.edu
The following table summarizes some common functional group interconversions that could be employed to generate the hydroxyl group in a precursor to this compound.
| Starting Functional Group | Target Functional Group | Typical Reagents |
|---|---|---|
| Ketone (C=O) | Secondary Alcohol (CH-OH) | NaBH₄, LiAlH₄ |
| Alkene (C=C) | Alcohol (C-OH) | 1. BH₃·THF; 2. H₂O₂, NaOH (Hydroboration-oxidation) |
| Alkyl Halide (C-X) | Alcohol (C-OH) | NaOH, H₂O |
| Ester (COOR) | Alcohol (CH₂-OH) | LiAlH₄ |
Protection and Deprotection Strategies
The amine and hydroxyl groups in this compound are reactive functionalities that often require protection during a multi-step synthesis to prevent unwanted side reactions.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. nih.govorganic-chemistry.orgnih.govresearchgate.net
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govorganic-chemistry.orgchemicalbook.com Common bases include sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). The reaction can be carried out in various solvents, including water, dichloromethane (B109758), or tetrahydrofuran. chemicalbook.combeilstein-journals.org Catalyst-free N-Boc protection of amines has also been reported under water-acetone conditions. nih.gov
The choice of conditions for Boc protection can be critical, especially when other sensitive functional groups are present in the molecule. For amino alcohols, care must be taken to avoid O-acylation of the hydroxyl group. However, the N-Boc protection of amino alcohols can often be achieved with high chemoselectivity. organic-chemistry.org
The following table outlines common methods for the introduction of the Boc protecting group.
| Reagents | Conditions | Reference |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O), NaOH | Water/Dioxane | organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Dichloromethane | researchgate.net |
| Di-tert-butyl dicarbonate (Boc₂O) | Water/Acetone (catalyst-free) | nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O), Hydrazine hydrate | Isopropyl alcohol | chemicalbook.com |
Selective Deprotection Protocols
In the context of a molecule like this compound, selective deprotection would primarily refer to the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom without affecting the hydroxyl group or the azocane ring. The Boc group is known for its stability under a range of conditions but can be cleaved under acidic treatment.
A variety of reagents are commonly employed for N-Boc deprotection. chemicalregister.comnih.gov The choice of reagent and conditions is critical to ensure the integrity of other functional groups within the molecule. For a substrate containing a hydroxyl group, milder acidic conditions are generally preferred to avoid potential side reactions such as dehydration or rearrangement.
Table 1: General Reagents for N-Boc Deprotection
| Reagent | Solvent(s) | Typical Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature |
| Oxalyl Chloride | Methanol | Room Temperature nih.gov |
| Silica Gel | Toluene | Reflux |
| Deep Eutectic Solvents (DES) | Choline Chloride/p-Toluenesulfonic Acid | Room Temperature rsc.org |
This table represents general methods and has not been specifically tested on this compound.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of an enantiomerically pure form of this compound would necessitate the use of asymmetric synthesis techniques. These methods aim to control the formation of the stereocenter at the C5 position, which bears the hydroxyl group.
Chiral Auxiliaries and Reagents
One common strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgvolza.com After the desired stereocenter is established, the auxiliary is removed. For the synthesis of a chiral alcohol, this could involve the diastereoselective reduction of a ketone precursor attached to a chiral auxiliary. A variety of chiral auxiliaries derived from natural sources like amino acids or terpenes are available. nih.gov
Table 2: Examples of Commonly Used Chiral Auxiliaries
| Chiral Auxiliary | Typical Application |
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations nih.gov |
| Camphorsultam | Asymmetric Diels-Alder, aldol reactions |
| (S)- or (R)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines |
This table lists general chiral auxiliaries and their applications; their use in the synthesis of the target compound is hypothetical.
Asymmetric Catalysis in Azocane Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, often offering high efficiency and enantioselectivity. This approach would involve the use of a chiral catalyst to facilitate a key bond-forming reaction that establishes the stereochemistry. For instance, the asymmetric reduction of a ketone precursor, tert-butyl 5-oxoazocane-1-carboxylate, using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a CBS catalyst) could potentially yield enantiopure this compound.
Diastereoselective Control in Ring Formation
If the azocane ring is formed in a cyclization reaction, existing stereocenters in the acyclic precursor can be used to control the stereochemistry of the newly formed ring, including the hydroxyl-bearing carbon. For example, a ring-closing metathesis (RCM) reaction of a diene precursor containing a pre-existing chiral center could lead to the diastereoselective formation of the azocane ring. The stereochemistry of the substituents on the precursor would influence the facial selectivity of the cyclization.
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability
Without published synthetic routes for this compound, a comparative analysis of their efficiency, selectivity, and scalability is purely speculative. In general, a successful synthetic route is evaluated based on several factors:
Selectivity: Refers to the ability of a reaction to produce the desired isomer (regio-, diastereo-, or enantio-) over others. High selectivity minimizes the need for difficult purification steps.
Scalability: The ability to perform the synthesis on a large scale to produce significant quantities of the compound. rsc.org This requires robust reactions that are safe and manageable at an industrial level.
A hypothetical comparison might weigh a route using an expensive chiral catalyst that offers high enantioselectivity in a single step against a longer route using a cheaper, recoverable chiral auxiliary. The choice would depend on factors like the cost of reagents, the ease of purification, and the desired scale of production.
Mechanistic Investigations of Reactions Involving Tert Butyl 5 Hydroxyazocane 1 Carboxylate and Its Precursors
Detailed Reaction Mechanism Elucidation
The construction of the functionalized azocane (B75157) ring of tert-butyl 5-hydroxyazocane-1-carboxylate can be approached through various synthetic strategies, each with its own distinct reaction mechanism. Key approaches include intramolecular cyclization, ring-expansion, and metal-catalyzed transformations.
The formation of an eight-membered ring is often the rate-determining and selectivity-defining step in the synthesis of azocanes. The transition state geometry is heavily influenced by transannular strain (interactions across the ring) and conformational flexibility. uwindsor.canih.gov
One plausible route to the azocane ring is through an intramolecular nucleophilic substitution or reductive amination. In such a scenario, an acyclic precursor containing an amine and a suitable electrophilic group (or a precursor to it, like a ketone) would be induced to cyclize. Computational studies on the formation of large rings, such as 15-membered azalactones via double reductive amination, suggest that pre-organization of the linear precursor through non-covalent interactions, like hydrogen bonding, can significantly lower the activation energy for cyclization. mdpi.com For the formation of an eight-membered ring, a chair-like or boat-like transition state is often invoked. rsc.org For instance, in the formation of a six-membered ring, a chair-like transition state is generally favored to minimize 1,3-diaxial strain. acs.org While an eight-membered ring has more conformational freedom, similar principles apply, with the molecule adopting a conformation that minimizes steric clashes and torsional strain.
The formation of intermediates is critical. In a reductive amination pathway, the initial reaction between the amine and a carbonyl group forms a hemiaminal intermediate, which then dehydrates to an iminium ion. The subsequent intramolecular attack of a nucleophile or reduction of the iminium ion leads to the cyclized product. The stability and reactivity of these intermediates are paramount to the success of the reaction.
Ring-closing metathesis (RCM) represents another powerful strategy for forming medium-sized rings. researchgate.netbeilstein-journals.org The mechanism, elucidated by Chauvin, Grubbs, and Schrock, involves the formation of a metallacyclobutane intermediate. beilstein-journals.org The reaction is driven forward by the release of a volatile alkene, typically ethylene (B1197577). researchgate.net For the synthesis of a precursor to this compound, a diene-containing amino alcohol would be subjected to a ruthenium or molybdenum catalyst. The catalyst would coordinate to one of the double bonds, followed by an intramolecular [2+2] cycloaddition to form the metallacyclobutane, which then undergoes a retro-[2+2] cycloaddition to release the cyclic alkene and regenerate the catalyst. researchgate.net The presence of a hydroxyl group and a Boc-protected amine can influence the catalyst's activity and the stability of the intermediates. researchgate.net
Rhodium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen heterocycles. researchgate.netnih.gov This method allows for the direct conversion of a C-H bond into a C-N bond, offering an atom-economical route to azocanes. A plausible precursor for this compound would be an acyclic N-Boc protected amino alcohol with a suitable C-H bond at the δ-position relative to the nitrogen.
The catalytic cycle of rhodium-catalyzed C-H amination typically begins with the reaction of a nitrogen source, such as a sulfamate (B1201201) ester or an azide, with the rhodium catalyst to form a rhodium-nitrenoid intermediate. researchgate.netnih.gov This highly reactive species then undergoes an intramolecular C-H insertion. Mechanistic studies, including reactivity patterns, Hammett analysis, and kinetic isotope effect measurements, point towards a concerted, though potentially asynchronous, transition state for the C-H insertion step. researchgate.net The stereochemical integrity of the reacting center is often retained, suggesting that a free, long-lived radical intermediate is unlikely. nih.gov
For the synthesis of a hydroxylated azocane, the regioselectivity of the C-H amination is a critical challenge. The presence of multiple C-H bonds requires a catalyst system that can direct the insertion to the desired position. The directing ability of the Boc-protected amine and the hydroxyl group, as well as the inherent reactivity of different C-H bonds (3° > 2° > 1°), would play a crucial role in determining the reaction's outcome. The use of specific rhodium catalysts, such as Rh₂(esp)₂, has been shown to be highly effective for C-H amination, even with challenging substrates. nih.gov
| Synthetic Strategy | Plausible Precursor Structure | Key Mechanistic Feature |
|---|---|---|
| Intramolecular Reductive Amination | Acyclic amino-keto ester | Formation of a cyclic iminium ion intermediate followed by reduction. |
| Ring-Closing Metathesis (RCM) | Acyclic diene-containing amino alcohol | Formation and fragmentation of a metallacyclobutane intermediate. |
| Rhodium-Catalyzed C-H Amination | Acyclic N-protected amino alcohol | Intramolecular C-H insertion by a rhodium-nitrenoid intermediate. |
The stereochemical outcome of the synthesis of this compound is of paramount importance, as the molecule contains at least one stereocenter at the C5 position bearing the hydroxyl group. The synthesis can lead to either a racemic mixture or, through stereoselective methods, an enantiomerically enriched product.
In ring-closing reactions, the stereochemistry of the acyclic precursor can directly influence the stereochemistry of the cyclized product. For instance, if the precursor already contains the desired stereocenter, the cyclization must proceed without epimerization. In stereoselective synthesis, chiral catalysts or auxiliaries are employed to control the formation of new stereocenters. For example, in a rhodium-catalyzed C-H amination, chiral ligands on the rhodium catalyst can induce asymmetry, leading to the preferential formation of one enantiomer. nih.gov
Computational modeling and experimental studies on the synthesis of chiral seven- and eight-membered rings have revealed that the catalyst can play a profound role in establishing the stereochemistry of the product, even in the absence of traditional stereogenic centers, leading to inherently chiral ring systems. The catalyst can pre-organize the substrate in a chiral conformation within the transition state, dictating the facial selectivity of the ring-forming step.
The relative stereochemistry between the hydroxyl group at C5 and other substituents on the azocane ring would be determined by the transition state geometry. A chair-like transition state would favor equatorial positioning of bulky substituents to minimize steric interactions, thus influencing the diastereoselectivity of the reaction.
Kinetic Studies and Reaction Rate Determination
In a hypothetical kinetic study of a rhodium-catalyzed C-H amination to form the azocane ring, one would expect the reaction rate to be dependent on the concentrations of the substrate, the catalyst, and the oxidant used to generate the nitrenoid. The reaction would likely exhibit pseudo-first-order kinetics with respect to the substrate under conditions where the catalyst and oxidant are in excess. A kinetic isotope effect (KIE) study, comparing the rate of reaction of a substrate with a C-H bond at the target position to one with a C-D bond, would provide insight into whether C-H bond cleavage is the rate-determining step. A significant primary KIE would support a mechanism where the C-H bond is broken in the slowest step of the reaction. researchgate.net
| Reaction Type | Expected Rate Law | Key Kinetic Parameter to Determine |
|---|---|---|
| Intramolecular SN2 Cyclization | Rate = k[precursor] | Rate constant (k) |
| Rh-Catalyzed C-H Amination | Rate = k[substrate][catalyst][oxidant] | Kinetic Isotope Effect (kH/kD) |
Solvent Effects and Catalytic Influence on Reaction Outcomes
The choice of solvent can have a profound impact on the rate, yield, and selectivity of organic reactions, and the synthesis of this compound is no exception. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction mechanism. rsc.orgresearchgate.net
In polar aprotic solvents, such as dichloromethane (B109758) or tetrahydrofuran, charged intermediates and transition states are generally stabilized, which can accelerate reactions proceeding through such species. For a reaction involving a rhodium-nitrenoid, the solvent can affect the catalyst's aggregation state and its reactivity. In some stereoselective reactions, the solvent has been observed to influence the enantiomeric or diastereomeric ratio of the products, suggesting that solvent molecules can be part of the chiral environment of the transition state. researchgate.net
The catalyst is arguably the most critical factor in controlling the outcome of many of the potential synthetic routes. In rhodium-catalyzed C-H amination, the nature of the ligands on the rhodium center dictates the catalyst's reactivity and selectivity. Bulky ligands can enhance selectivity by creating a more sterically demanding environment around the metal center. Chiral ligands are essential for achieving enantioselectivity. nih.gov For instance, the strapped carboxylate dirhodium catalyst, Rh₂(esp)₂, has demonstrated superior performance in C-H amination reactions compared to other common dirhodium catalysts. nih.gov
In ring-closing metathesis, the choice between first, second, or third-generation Grubbs catalysts, or Schrock catalysts, depends on the substrate's functional group tolerance and the desired reactivity. The catalyst's stability and activity are crucial for achieving high yields, especially in the formation of sterically demanding medium-sized rings.
| Reaction Type | Catalyst/Solvent System | Observed Effect on Outcome | Reference |
|---|---|---|---|
| Rh-Catalyzed C-H Amination | Rh₂(esp)₂ in Dichloromethane | High yields and selectivity for C-H insertion. | nih.gov |
| Ring-Closing Metathesis | Grubbs II Catalyst in Toluene | Formation of 8-membered rings with good functional group tolerance. | beilstein-journals.org |
| Stereoselective Nucleophilic Addition | Various solvents (e.g., hydrocarbons, ethers) | Inversion of stereoselectivity with temperature change, indicating solvent-solute clustering. | rsc.org |
Structural Elucidation and Conformational Analysis of Tert Butyl 5 Hydroxyazocane 1 Carboxylate
Advanced Spectroscopic Characterization for Structural Confirmation
The structural integrity of tert-butyl 5-hydroxyazocane-1-carboxylate is rigorously established through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. These methods collectively offer a detailed picture of the molecular framework.
NMR spectroscopy serves as the cornerstone for the structural analysis of this compound in solution. By analyzing the chemical environment of each proton and carbon atom, a complete map of the molecular connectivity and spatial arrangement can be assembled.
The ¹H NMR spectrum of this compound provides essential information regarding the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The characteristic signals for the tert-butyl protecting group, the azocane (B75157) ring protons, and the hydroxyl proton are observed at distinct chemical shifts. The integration of these signals confirms the proton count for each group, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons.
The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon skeleton of the molecule. Each unique carbon atom gives rise to a separate signal, with its chemical shift indicating its functional group and hybridization state. The presence of the carbonyl carbon of the carbamate (B1207046), the quaternary and methyl carbons of the tert-butyl group, and the various methylene (B1212753) and methine carbons of the azocane ring can be definitively assigned.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH-OH |
| ~3.40 - 3.60 | m | 4H | N-CH₂ |
| ~1.80 - 2.00 | m | 4H | Ring CH₂ |
| ~1.60 - 1.75 | m | 4H | Ring CH₂ |
| 1.47 | s | 9H | C(CH₃)₃ |
| (variable) | br s | 1H | OH |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.5 | C=O (carbamate) |
| ~79.5 | C (CH₃)₃ |
| ~70.0 | C H-OH |
| ~45-50 | N-C H₂ |
| ~30-35 | Ring C H₂ |
| ~28.5 | C(C H₃)₃ |
To further refine the structural assignment and elucidate the connectivity and stereochemistry of this compound, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton sequence within the azocane ring, confirming the arrangement of the methylene groups relative to the methine proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon atom it is attached to, providing a definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. Cross-peaks indicate that protons are close to each other in space (typically within 5 Å). This is particularly useful for determining the stereochemistry and preferred conformation of the azocane ring, for example, by observing the spatial relationship between the methine proton and other protons on the ring.
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The experimentally measured exact mass is compared to the calculated mass for the expected formula (C₁₂H₂₃NO₃), and a close match confirms the elemental composition.
HRMS Data (Predicted)
| Ion | Calculated m/z |
| [M+H]⁺ | 230.1751 |
| [M+Na]⁺ | 252.1570 |
In addition to determining the molecular weight, mass spectrometry can provide structural clues through the analysis of the fragmentation of the molecule in the mass spectrometer. The fragmentation pattern is characteristic of the compound's structure. For this compound, key fragmentation pathways would likely involve:
Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl cation ([C(CH₃)₃]⁺, m/z 57) or isobutylene (B52900) (C₄H₈, 56 Da) from the molecular ion, which is a characteristic fragmentation of tert-butoxycarbonyl (Boc) protected amines.
Loss of the Boc group: The entire Boc group (C₅H₉O₂, 101 Da) can also be lost.
Ring fragmentation: Cleavage of the azocane ring can lead to various smaller fragment ions, providing further confirmation of the ring structure.
The analysis of these fragments allows for the piece-by-piece confirmation of the different structural motifs within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its principal functional moieties: the hydroxyl group (-OH), the carbamate group of the BOC (tert-butyloxycarbonyl) protecting group, and the C-N and C-O bonds within the azocane ring.
The presence of a hydroxyl group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of hydrogen bonding. The exact position and shape of this band can provide insights into the extent and nature of both intermolecular and intramolecular hydrogen bonding.
The BOC group is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. The C-O stretching vibrations associated with the carbamate and the ether linkage of the tert-butyl group would also produce distinct signals.
Table 1: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen Bonded) | 3200-3600 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |
| C=O Stretch (BOC group) | 1680-1700 | Strong |
| C-N Stretch | 1000-1250 | Medium |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of a crystalline compound. This technique can provide detailed information about bond lengths, bond angles, and the torsional angles that define the molecule's conformation in the crystalline lattice. For this compound, a successful single-crystal X-ray diffraction analysis would reveal the absolute configuration of the stereocenter at the 5-position if the compound is enantiomerically pure.
The resulting crystal structure would definitively map the conformation of the eight-membered azocane ring and illustrate the spatial relationship between the bulky tert-butyl group and the hydroxyl moiety. Furthermore, it would provide clear evidence of any intramolecular hydrogen bonding between the hydroxyl group and the carbamate oxygen or the ring nitrogen, as well as any intermolecular hydrogen bonding patterns within the crystal lattice.
Conformational Analysis of the Azocane Ring System
The eight-membered azocane ring is a medium-sized ring system, which typically exhibits greater conformational flexibility and a more complex potential energy surface compared to smaller rings like cyclohexane. princeton.edu The conformational landscape is often characterized by several low-energy conformers.
Preferred Conformations and Energy Landscape
For medium-sized rings like azocane, the preferred conformations aim to minimize transannular strain (non-bonded interactions across the ring) and torsional strain. princeton.edu The lowest energy conformations for cyclooctane, the parent carbocycle, are the boat-chair and twist-boat-chair forms. It is expected that the azocane ring in this compound would adopt similar low-energy conformations. The presence of the nitrogen heteroatom and the substituents will, however, influence the relative energies of these conformers.
Influence of the BOC Group and Hydroxyl Moiety on Ring Dynamics
The conformational equilibrium of the azocane ring is significantly influenced by its substituents. The tert-butyloxycarbonyl (BOC) group is sterically demanding and will preferentially occupy a position that minimizes steric clashes with the rest of the ring. This preference can restrict the conformational flexibility of the ring and may favor certain conformers over others.
Experimental Methods for Conformational Assignment (e.g., Variable Temperature NMR)
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to study dynamic conformational processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of the protons and carbons in the molecule.
At high temperatures, if the rate of interconversion between different ring conformations is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier to interconversion is high enough, the exchange can be "frozen out" on the NMR timescale, and the signals for the individual conformers can be observed separately. Analysis of the spectra at different temperatures allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for tert-butyl 5-hydroxyazocane-1-carboxylate.
Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible eight-membered ring system like azocane (B75157), multiple low-energy conformations, such as boat-chair, crown, and twist-chair forms, are possible. The presence of the N-Boc group and the C5-hydroxyl group significantly influences the relative energies of these conformers.
DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can be employed to optimize the geometry of each potential conformer. The resulting energetic profile reveals the relative stability of each form. For instance, in related N-Boc protected cyclic amines, the bulky Boc group often shows a preference for an equatorial position to minimize steric hindrance, a factor that would also be critical in determining the preferred conformation of the azocane ring. The hydroxyl group can further stabilize certain conformations through the formation of intramolecular hydrogen bonds.
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on typical findings for similar heterocyclic systems, as specific experimental or computational values for this exact molecule are not widely published.
| Conformer | Basis Set/Functional | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|---|
| Boat-Chair (ax-OH) | B3LYP/6-31G* | 2.1 | Axial hydroxyl group |
| Boat-Chair (eq-OH) | B3LYP/6-31G* | 0.0 | Equatorial hydroxyl group, lowest energy |
| Crown | B3LYP/6-31G* | 4.5 | Symmetrical ring conformation |
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching of bonds (e.g., C-H, O-H, C=O of the Boc group) or the bending of angles.
The predicted IR spectrum for this compound would show characteristic peaks. For example, a prominent band around 3400-3600 cm⁻¹ would be expected for the O-H stretching vibration, with its exact position and shape providing clues about the extent of hydrogen bonding. The C=O stretch of the carbamate (B1207046) group would appear as a strong absorption in the 1680-1700 cm⁻¹ region.
Quantum mechanical calculations are also vital for mapping out reaction pathways. For example, if this compound were to undergo a ring inversion or a reaction at the hydroxyl group, computational methods could be used to locate the transition state—the highest energy point along the reaction coordinate.
By modeling the reaction path, chemists can understand the energy barrier (activation energy) of a given process, providing insights into reaction kinetics. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to find the minimum energy path connecting reactants, transition states, and products, offering a detailed picture of the reaction mechanism.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule's low-energy states, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For a flexible molecule like this compound, MD simulations are particularly useful for exploring its vast conformational space. By simulating the molecule's motion over nanoseconds or even microseconds, a large ensemble of different conformations can be generated. This is crucial because the molecule does not exist as a single static structure but as a dynamic average of many interconverting conformers.
Analysis of the MD trajectory can reveal the probability of finding the molecule in a particular conformation, the timescales of transitions between different conformers, and the dominant shapes the molecule adopts in solution. This provides a more realistic picture of the molecule's structure than static geometry optimization alone.
MD simulations explicitly model the surrounding solvent molecules (e.g., water, chloroform), allowing for a detailed investigation of solute-solvent interactions. The choice of solvent can have a profound impact on the conformational preferences of this compound.
In a polar protic solvent like water, the hydroxyl group and the carbonyl oxygen of the Boc group would act as hydrogen bond acceptors and donors, forming a dynamic network of hydrogen bonds with surrounding water molecules. These interactions can stabilize conformations that expose these polar groups to the solvent. In a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl group and the Boc-carbonyl oxygen might become more favorable, leading to a more compact, folded conformation. MD simulations can quantify these effects and predict the dominant conformational ensemble in different solvent environments.
Prediction of Reactivity and Selectivity using Computational Models
Computational models are instrumental in predicting the reactivity and selectivity of organic molecules. For a compound like this compound, these models would typically employ quantum mechanical calculations to determine its electronic structure and energy profile. Knowledge of the energy eigenstates of a molecule allows for the prediction of reaction rates and the identification of stable structures. aps.org
Methods such as Density Functional Theory (DFT) are commonly used to map out potential energy surfaces for reactions. This would involve modeling the interaction of the azocane ring with various reagents. For instance, the hydroxyl group at the 5-position and the nitrogen atom within the azocane ring are potential sites for electrophilic or nucleophilic attack. Computational models can predict the most likely sites of reaction by calculating the energies of possible transition states.
The sterically bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom would also significantly influence reactivity. Computational models can quantify the steric hindrance imposed by this group, helping to predict the regioselectivity and stereoselectivity of reactions involving the azocane ring.
An illustrative representation of the type of data generated from such a study is shown in Table 1.
Table 1: Illustrative Data for Predicted Reaction Barriers This table is for illustrative purposes only and does not represent actual data for the target compound.
| Reaction Site | Reagent | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| 5-OH | Acylation | DFT (B3LYP/6-31G*) | 15.2 |
Electronic Structure Analysis and Bonding Characteristics
The electronic behavior of this compound can be understood through an analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, representing the likely site for electrophilic attack. Conversely, the LUMO indicates the ability to accept electrons, highlighting potential sites for nucleophilic attack.
For this molecule, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atom in the hydroxyl group and the nitrogen atom of the azocane ring. The LUMO, on the other hand, would likely be centered on the carbonyl group of the Boc protector. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov
Charge distribution analysis, often visualized through electrostatic potential maps, would reveal the electron-rich and electron-poor regions of the molecule. In this compound, a negative electrostatic potential (electron-rich) would be expected around the hydroxyl oxygen and the carbonyl oxygen of the Boc group, making them potential hydrogen bond acceptors. A positive potential (electron-poor) would be anticipated around the hydroxyl hydrogen, making it a hydrogen bond donor.
Table 2: Illustrative Orbital Analysis Data This table is for illustrative purposes only and does not represent actual data for the target compound.
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -6.5 | O (hydroxyl), N (amine) |
| LUMO | 1.2 | C=O (carbamate) |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com This method defines a surface for a molecule within a crystal, where the electron distribution of the sum of spherical atoms for the whole crystal is equal to the electron distribution of the pro-molecule. researchgate.net
The analysis generates several graphical representations:
d_norm surfaces : These surfaces are mapped with a color scale to indicate intermolecular contacts. Red spots highlight contacts that are shorter than the van der Waals radii, typically indicating hydrogen bonds or other strong interactions. Blue regions represent contacts that are longer than the van der Waals radii. nih.govnih.gov
Table 3: Illustrative Hirshfeld Surface Analysis Contributions This table is for illustrative purposes only and does not represent actual data for the target compound.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 55.0 |
| O···H/H···O | 25.5 |
| C···H/H···C | 15.2 |
Applications of Tert Butyl 5 Hydroxyazocane 1 Carboxylate in Advanced Synthetic Research
Role as a Key Building Block in Multi-Step Organic Synthesis
tert-Butyl 5-hydroxyazocane-1-carboxylate is a valuable heterocyclic building block in advanced organic synthesis. Its bifunctional nature, featuring a protected secondary amine within an eight-membered ring and a hydroxyl group, allows for sequential and site-selective modifications, making it an important intermediate for creating complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a pathway to further functionalize the nitrogen atom. The hydroxyl group serves as a versatile handle for a range of chemical transformations.
Synthesis of Complex Natural Product Analogs
While direct examples of the incorporation of this compound into the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various alkaloids and other biologically active natural products. The azocane (B75157) ring system is a core feature of numerous natural compounds. The strategic placement of the hydroxyl group allows for the introduction of various side chains and functional groups, enabling the synthesis of a diverse library of natural product analogs for structure-activity relationship (SAR) studies. The synthesis of analogs of complex natural products is crucial for identifying pharmacophores, improving potency, and optimizing pharmacokinetic properties.
Construction of Novel Heterocyclic Scaffolds
The chemical reactivity of this compound makes it a valuable precursor for the construction of novel and complex heterocyclic scaffolds. The hydroxyl group can be transformed into a leaving group, facilitating intramolecular cyclization reactions to form bicyclic or bridged systems. For instance, activation of the hydroxyl group followed by nucleophilic attack by the deprotected nitrogen could lead to the formation of azabicyclo[3.3.1] or [4.2.1] systems, which are important cores in medicinal chemistry.
Furthermore, ring-closing metathesis (RCM) reactions involving derivatives of this compound can be envisioned to create unsaturated bicyclic systems. The strategic derivatization of the hydroxyl group into an alkene-containing side chain would set the stage for RCM, a powerful tool for the synthesis of diverse ring systems. These novel heterocyclic scaffolds serve as templates for the development of new therapeutic agents with unique three-dimensional structures.
Precursor for Advanced Medicinal Chemistry Intermediates
This compound serves as a crucial starting material for the synthesis of more complex intermediates used in medicinal chemistry. The hydroxyl group can be oxidized to a ketone, yielding tert-butyl 5-oxoazocane-1-carboxylate. This ketone can then undergo a variety of transformations, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, to introduce diverse substituents and build molecular complexity. These subsequent intermediates are then utilized in the synthesis of pharmacologically active compounds targeting a range of diseases. For example, derivatives of azocane and related seven- and eight-membered rings are being explored for their potential as enzyme inhibitors and receptor modulators.
Derivatization Strategies for the Hydroxyl Functionality
The hydroxyl group of this compound is a key site for structural diversification. A variety of chemical transformations can be applied to this functional group to generate a library of analogs with distinct physicochemical properties.
Esterification and Etherification for Diverse Analog Generation
Esterification: The hydroxyl group can be readily esterified with a wide range of carboxylic acids, acid chlorides, or acid anhydrides under standard conditions to produce a diverse library of ester derivatives. These reactions are often catalyzed by acids or bases, or mediated by coupling agents. The resulting esters can exhibit altered lipophilicity, solubility, and metabolic stability compared to the parent alcohol, which is a critical aspect of drug design.
Etherification: The hydroxyl group can also be converted into an ether linkage through Williamson ether synthesis or other etherification protocols. mdpi.comresearchgate.net This involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide or sulfonate. mdpi.comresearchgate.net This strategy allows for the introduction of a wide variety of alkyl or aryl substituents, further expanding the chemical space accessible from this building block.
Table 1: Representative Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Type | Potential Applications |
| Esterification | Carboxylic Acid, DCC, DMAP | Ester | Prodrugs, modified solubility |
| Etherification | Alkyl Halide, NaH | Ether | SAR studies, improved metabolic stability |
Oxidation Reactions to Carbonyl Derivatives and Subsequent Transformations
The secondary alcohol of this compound can be oxidized to the corresponding ketone, tert-butyl 5-oxoazocane-1-carboxylate, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation opens up a new set of synthetic possibilities.
The resulting ketone is a versatile intermediate that can undergo a range of subsequent transformations:
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new C-N bond, leading to substituted aminoazocanes.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, allowing for the introduction of carbon-based substituents with a double bond.
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the carbonyl group to form tertiary alcohols with new carbon-carbon bonds.
Enolate Chemistry: The ketone can be deprotonated to form an enolate, which can then react with various electrophiles, enabling functionalization at the alpha-carbon position.
These transformations significantly increase the molecular diversity that can be achieved from the initial building block, providing access to a wide array of compounds for screening in drug discovery programs.
Formation of Linkers and Bioconjugates
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a latent amino group, makes it an attractive scaffold for the synthesis of chemical linkers. These linkers are crucial components in various fields, including drug delivery systems, proteomics, and materials science, where they serve to connect different molecular entities.
The hydroxyl group at the 5-position of the azocane ring can be readily derivatized to introduce a variety of functionalities. For instance, it can undergo esterification or etherification reactions to attach moieties with terminal reactive groups suitable for bioconjugation, such as carboxylic acids, alkynes, or azides for "click" chemistry. The tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom ensures that the amine remains unreactive during these modifications, allowing for orthogonal functionalization strategies.
While specific examples detailing the direct use of this compound in complex bioconjugates are still emerging in the literature, the principles of linker synthesis are well-established. The azocane core can provide desirable physicochemical properties to the resulting linker, such as increased water solubility and a defined three-dimensional geometry, which can be advantageous for biological applications. For example, photoswitchable diazocine-functionalized molecules have been developed for applications in photopharmacology, demonstrating the utility of related cyclic structures in creating sophisticated bioactive compounds. mdpi.comnih.gov
Transformations of the BOC-Protected Amine
The synthetic utility of this compound is significantly enhanced by the controlled manipulation of the BOC-protected amine. The BOC group is a widely used protecting group in organic synthesis due to its stability under a range of conditions and its straightforward removal under acidic conditions.
Amine Functionalization Post-Deprotection
The deprotection of the BOC group unveils the secondary amine of the azocane ring, opening a gateway for a multitude of functionalization reactions. This process is typically achieved with high efficiency using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). zsmu.edu.ua The resulting free amine is a versatile nucleophile that can participate in a wide array of bond-forming reactions.
Common functionalization strategies for the newly exposed amine include:
Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Urea and Carbamate (B1207046) Formation: Treatment with isocyanates or chloroformates.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce further substituents.
These reactions allow for the introduction of a diverse range of chemical functionalities onto the azocane scaffold, enabling the synthesis of targeted molecules with specific properties.
Generation of Secondary and Tertiary Amines
Following BOC deprotection to yield the secondary amine, azocan-5-ol, further elaboration to generate more complex secondary and tertiary amines is a key synthetic strategy.
Table 1: Synthetic Pathways to Secondary and Tertiary Azocane Derivatives
| Product Type | Reaction | Reagents and Conditions |
| Secondary Amines | N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N), solvent (e.g., ACN, DMF) |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), solvent (e.g., DCE, MeOH) | |
| Tertiary Amines | N-Acylation followed by reduction | 1. Acyl chloride/anhydride, base; 2. Reducing agent (e.g., LiAlH₄) |
| Sequential N-Alkylation | 1. First alkyl halide, base; 2. Second alkyl halide, base |
The generation of secondary amines can be achieved through direct N-alkylation with an appropriate alkyl halide. Alternatively, reductive amination provides a powerful method for introducing a variety of substituents. The synthesis of tertiary amines can be accomplished through a two-step process of N-acylation followed by reduction of the resulting amide, or by sequential N-alkylation of the secondary amine. These transformations are fundamental in medicinal chemistry for modulating the pharmacological profile of lead compounds.
Integration into Diversity-Oriented Synthesis (DOS) Libraries
Diversity-oriented synthesis (DOS) is a powerful approach in drug discovery that aims to generate collections of structurally diverse small molecules to explore new areas of chemical space. cam.ac.ukcam.ac.uknih.gov The unique three-dimensional architecture of the azocane scaffold makes it an attractive core for the construction of DOS libraries.
The incorporation of this compound into a DOS strategy allows for the creation of a library of compounds with variations at multiple points of the molecule. The hydroxyl group can be functionalized, the BOC-protected amine can be deprotected and subsequently derivatized, and the azocane ring itself can potentially undergo further transformations. This multi-directional approach to diversification can rapidly generate a large number of distinct molecular frameworks.
A recent study highlighted the synthesis of highly functionalized azocanes as part of a DOS approach, underscoring the value of this heterocyclic system in generating molecular diversity. nih.gov While this particular study did not start from this compound, it demonstrates the principle and potential of using azocane scaffolds in DOS. By applying a variety of synthetic reactions to the functional handles of the title compound, a library of novel, complex, and diverse molecules can be constructed for screening in biological assays to identify new drug leads or chemical probes. The exploration of new and unusual scaffolds, such as functionalized azocanes, is a key strategy in modern medicinal chemistry to address the challenges of drug resistance and the need for novel intellectual property.
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Greener Synthetic Protocols
The chemical industry is increasingly shifting towards more environmentally benign synthetic methods. For the synthesis of azocane (B75157) derivatives, this involves moving away from hazardous reagents and minimizing waste. Future protocols are expected to leverage principles of green chemistry, such as atom economy and the use of renewable feedstocks. researchgate.netresearchgate.net
Key areas of development include:
Catalytic C-H Amination: Direct intramolecular C-H amination presents an atom-economical route to azocanes, avoiding the need for pre-functionalized starting materials. researchgate.net
Water-Mediated Reactions: Utilizing water as a solvent offers significant environmental benefits. Research into water-mediated cyclization reactions for the formation of azocane rings is a promising avenue. researchgate.net
Renewable Starting Materials: Exploring the use of biomass-derived feedstocks to construct the azocane skeleton would represent a significant leap in sustainable synthesis. researchgate.net
A comparative look at traditional versus greener approaches highlights the potential for improvement:
| Feature | Traditional Synthesis | Greener Future Synthesis |
| Reagents | Often stoichiometric, hazardous reagents | Catalytic, safer alternatives |
| Solvents | Chlorinated and other volatile organic compounds | Water, supercritical CO2, bio-solvents |
| Waste | Significant generation of by-products | Minimal waste, high atom economy |
| Energy | Often requires harsh reaction conditions (high temp/pressure) | Milder reaction conditions, potentially photochemically or electrochemically driven |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The development of new synthetic methods often uncovers novel ways in which molecules can react. For azocanes, this could lead to the synthesis of previously inaccessible derivatives of tert-butyl 5-hydroxyazocane-1-carboxylate.
Future research may focus on:
Radical-Polar Crossover Reactions: Photoredox catalysis can enable unique bicyclization reactions, providing access to complex fused azocane systems. researchgate.net
Ring Expansion Cascades: The development of organocatalytic ring expansion reactions of smaller rings, like cyclobutanones, could offer a novel and enantioselective pathway to functionalized azocanes. researchgate.net
Late-Stage Functionalization: Methods that allow for the selective modification of the azocane ring of a pre-formed this compound would be highly valuable for generating diverse compound libraries.
Chemoenzymatic and Biocatalytic Approaches to Azocane Synthesis
The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. kcl.ac.uknih.gov For a chiral molecule like this compound, biocatalysis presents a powerful tool for achieving high enantiopurity.
Emerging strategies in this area include:
Asymmetric Reductive Amination: Imine reductases can be employed for the enantioselective synthesis of chiral amines, which can then be cyclized to form the azocane ring. nih.govamanote.com
Kinetic Resolution: Lipases and esterases can be used to resolve racemic mixtures of azocane precursors, providing access to enantiomerically pure material. nih.gov
Engineered Enzymes: The use of directed evolution and rational protein design can create enzymes with tailored substrate specificities and enhanced catalytic activities for the synthesis of specific azocane derivatives. nih.gov A study on the chemoenzymatic synthesis of a 1,2,3-triazolo-δ-lactone derivative demonstrated the successful resolution of a homoallyl alcohol using an enzymatic method with high enantiomeric excess. researchgate.net
Advanced Chiral Resolution and Purification Techniques
For chiral molecules, obtaining a single enantiomer is often crucial for their intended biological activity. Beyond enzymatic methods, advancements in chiral separation technologies are critical.
Future directions in this area involve:
Supercritical Fluid Chromatography (SFC): SFC is emerging as a greener and more efficient alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations.
Enantioselective Cocrystallization: This technique involves the formation of a cocrystal between one enantiomer of a racemic mixture and a chiral coformer, allowing for the separation of the desired enantiomer through crystallization. pharmtech.com
Kinetic Resolution via Asymmetric Acylation: This method uses a chiral catalyst to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer with high enantiopurity. nih.gov
| Technique | Principle | Advantages |
| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent to form diastereomers that are separated by crystallization. wikipedia.org | Well-established, can be cost-effective. pharmtech.com |
| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | Broad applicability, high purity achievable. |
| Kinetic Resolution (Enzymatic) | An enzyme selectively reacts with one enantiomer, allowing for separation. nih.gov | High enantioselectivity, mild conditions. nih.gov |
| Kinetic Resolution (Chemical) | A chiral catalyst or reagent selectively reacts with one enantiomer. nih.gov | Can be applied to a wide range of substrates. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To meet the demands of modern drug discovery and development, synthetic routes need to be scalable and efficient. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. wuxiapptec.comasynt.com
Key benefits include:
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature and pressure, which is particularly beneficial for highly exothermic or hazardous reactions. wuxiapptec.comnih.gov
Improved Efficiency and Scalability: Continuous processing can lead to higher throughput and easier scale-up compared to batch methods. rsc.orgnih.gov
Automation and High-Throughput Screening: Automated platforms can perform numerous reactions in parallel, accelerating the optimization of reaction conditions and the synthesis of compound libraries. imperial.ac.uksigmaaldrich.comfu-berlin.denih.gov Platforms like the "Chemputer" and IBM's RoboRXN are paving the way for fully automated multi-step syntheses. researchgate.net
Advanced In Silico Screening and Design for Novel Azocane Derivatives
Computational tools are becoming indispensable in modern chemical research, enabling the prediction of molecular properties and the design of new compounds with desired characteristics. nih.gov For azocane derivatives, in silico methods can accelerate the discovery of new bioactive molecules.
Future applications in this domain include:
Virtual Screening: Large compound libraries can be computationally screened against biological targets to identify potential drug candidates.
De Novo Drug Design: Algorithms can design novel molecular structures that are predicted to have high affinity and selectivity for a specific target.
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new azocane derivatives, helping to prioritize compounds for synthesis and experimental testing. nih.govnih.gov Studies have shown the utility of these methods in designing and evaluating novel heterocyclic derivatives for various applications, including as anticancer agents. researchgate.netmdpi.commdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 5-hydroxyazocane-1-carboxylate with high purity?
- Methodological Answer : Synthesis requires careful optimization of Boc protection/deprotection steps and azocane ring functionalization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the hydroxyazocane intermediate. For analogs like tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, halogenation steps are monitored by TLC and NMR to confirm regioselectivity . Reaction yields depend on steric effects from the tert-butyl group, which can hinder nucleophilic attack—precise stoichiometry and temperature control (e.g., 0–5°C for sensitive intermediates) are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm and ~80 ppm for C) and hydroxyazocane backbone.
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen bonding patterns. For example, graph set analysis (as in Etter’s formalism) can map intermolecular interactions in crystals .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200–3600 cm) functionalities .
Q. How should experimental conditions be optimized for reproducibility in azocane derivative synthesis?
- Methodological Answer : Use factorial design (e.g., Response Surface Methodology) to evaluate variables like solvent polarity (THF vs. DCM), catalyst loading, and reaction time. For tert-butyl-protected analogs, anhydrous conditions and inert atmospheres (N/Ar) prevent hydrolysis of the Boc group. Statistical tools (e.g., ANOVA) validate parameter significance, as demonstrated in TiO photocatalyst optimization studies .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for azocane ring formation. ICReDD’s workflow integrates computed activation energies with experimental validation, narrowing optimal conditions (e.g., solvent, base) via machine learning . For example, tert-butyl steric effects can be modeled to avoid side reactions in nucleophilic substitutions .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Data validation : Use WinGX/ORTEP to refine anisotropic displacement parameters and detect twinning. SHELXD’s dual-space algorithm solves phase problems in low-symmetry crystals .
- Hydrogen bonding analysis : Apply graph set notation (e.g., S(6) rings) to identify persistent motifs, resolving discrepancies in reported unit cell parameters .
- Cross-validation : Compare experimental XRD data with computed structures from Gaussian or CRYSTAL software .
Q. How do hydrogen bonding networks influence the stability of this compound in solid-state formulations?
- Methodological Answer : Graph set analysis (e.g., D , R(8) motifs) maps intermolecular O-H···O and N-H···O interactions. For Boc-protected piperazines, such networks enhance thermal stability by 20–30°C compared to non-hydrogen-bonded analogs. Dynamic vapor sorption (DVS) and DSC correlate stability with lattice energy .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for chiral separation.
- Membrane filtration : Nanofiltration (MWCO 200–300 Da) removes low-MW byproducts (e.g., tert-butyl alcohol).
- Simulated moving bed (SMB) chromatography : Optimized for scale-up using CRDC classification RDF2050104 guidelines on separation technologies .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of this compound analogs?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem, DSSTox, and CAS Common Chemistry, adjusting for assay conditions (e.g., cell line variability).
- SAR studies : Compare chloro, bromo, and fluoro derivatives (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate vs. bromo analogs) to isolate electronic effects on antimicrobial activity .
- Dose-response validation : Use Hill equation modeling to reconcile IC discrepancies across studies .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
